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Introduction
The advent of CRISPR/Cas9 technology has revolutionized the field of genetic engineering,

providing a powerful and versatile tool for creating precise modifications in the genomes of

various organisms.[1][2] Among its myriad applications, the generation of knock-in mouse

models stands out as a particularly impactful technique for basic research, disease modeling,

and the development of new therapeutics.[2][3] This document provides detailed application

notes and protocols for the creation of knock-in mouse models using the CRISPR/Cas9

system.

A knock-in mouse model is generated by inserting a specific DNA sequence, such as a reporter

gene, a disease-associated mutation, or a conditional allele, into a targeted locus within the

mouse genome.[1] This process primarily relies on the cell's natural Homology-Directed Repair

(HDR) pathway, which is activated following a double-strand break (DSB) induced by the Cas9

nuclease at a specific genomic location guided by a single guide RNA (sgRNA).[1][4][5] While

highly precise, the efficiency of HDR is often a challenge, as it competes with the more

predominant and error-prone Non-Homologous End Joining (NHEJ) pathway.[4][5][6]

These notes will cover the critical aspects of knock-in model generation, from the design of

CRISPR components and donor templates to the delivery into mouse zygotes and subsequent

screening and validation of founder animals.
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Core Principles: DNA Repair Pathways in CRISPR-
Mediated Knock-in
The generation of a precise knock-in model hinges on steering the cellular DNA repair

machinery towards HDR following a Cas9-induced DSB. Understanding the fundamental

differences between the two major repair pathways, NHEJ and HDR, is crucial for designing

effective knock-in strategies.

Non-Homologous End Joining (NHEJ): This is the cell's primary and more efficient

mechanism for repairing DSBs.[5][6] It directly ligates the broken DNA ends, often resulting

in small, random insertions or deletions (indels).[4][5] While ideal for generating gene

knockouts, NHEJ is generally undesirable for precise knock-in experiments.[4]

Homology-Directed Repair (HDR): This pathway uses a homologous DNA template to

accurately repair the DSB.[4][5] For knock-in experiments, an exogenous donor template

containing the desired insert flanked by sequences homologous to the regions surrounding

the DSB (homology arms) is supplied.[1][7] The cell's machinery then uses this template to

precisely integrate the new sequence at the target site.[7] HDR is most active during the S

and G2 phases of the cell cycle.[6][7]

Strategies to enhance HDR efficiency often involve inhibiting key players in the NHEJ pathway

or timing the delivery of CRISPR components to coincide with cell cycle phases where HDR is

most active.[6][8]
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Figure 1. Competing DNA repair pathways following a CRISPR/Cas9-induced double-strand

break.

Experimental Workflow for CRISPR Knock-in Mouse
Generation
The generation of a knock-in mouse model is a multi-step process that begins with careful in

silico design and culminates in the breeding of founder animals to establish a stable line. The

typical workflow is outlined below.
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Figure 2. Overall experimental workflow for generating knock-in mice using CRISPR/Cas9.

Data Presentation: Comparison of Donor Templates
The choice of donor template is a critical determinant of knock-in efficiency. Different formats

have been developed, each with its own advantages and disadvantages. The efficiency can

vary significantly depending on the locus, the size of the insert, and the specific protocol used.
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Donor
Template
Type

Typical
Insert Size

Homology
Arm Length

Knock-in
Efficiency
(Founder
Rate)

Advantages
Disadvanta
ges

ssODN

(single-

stranded

oligo-

deoxynucleoti

de)

< 200 bp 40-100 nt 5-20%

High

efficiency for

small inserts;

commercially

available;

reduced

toxicity.

Limited to

small

insertions

(e.g., point

mutations,

small tags).

Long ssDNA Up to ~1.5 kb ~50-100 nt

25-60% (up

to 100% in

some cases)

[9][10]

High

efficiency for

larger inserts;

lower toxicity

than dsDNA.

[8]

More

complex to

generate than

ssODNs.

Plasmid DNA

(dsDNA)
> 2 kb 0.8 - 7.6 kb

1-10% (can

be higher

with long

homology

arms)[10][11]

Can

accommodat

e very large

inserts.

Lower

efficiency;

can be toxic

to embryos;

risk of

random

integration.[8]

AAV (Adeno-

Associated

Virus)

Up to 4.9 kb 100 - 1000 bp
Variable, can

be high

Efficient

delivery to

zygotes; can

be used for

large inserts.

[12][13]

Requires

virus

production;

potential for

immunogenici

ty.

Note: Efficiencies are approximate and can vary widely between experiments.
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Protocol 1: Design of sgRNA and Donor Template
1.1. sgRNA Design:

Identify the target genomic locus for insertion.

Use online design tools (e.g., CRISPOR, CHOPCHOP) to identify potential sgRNA

sequences close to the desired insertion site.

Select sgRNAs with high on-target scores and low predicted off-target activity. The cut site

should be as close as possible to the intended insertion site to maximize HDR efficiency.

Ensure the sgRNA target sequence includes a Protospacer Adjacent Motif (PAM) sequence

(e.g., NGG for Streptococcus pyogenes Cas9).

1.2. Donor Template Design (Long ssDNA example for inserting a reporter gene):

Homology Arms: Design left and right homology arms, each typically 50-100 nucleotides in

length, that are identical to the genomic sequences immediately flanking the Cas9 cut site.[8]

Insert Sequence: Place the sequence of the reporter gene (e.g., EGFP) between the

homology arms.

PAM/sgRNA Site Mutation: To prevent re-cutting of the integrated sequence by Cas9,

introduce silent mutations into the PAM sequence or the sgRNA seed region within the

homology arm of the donor template.

Synthesis: The final long ssDNA template can be commercially synthesized or generated in

the lab.

Protocol 2: Preparation of CRISPR Components for
Microinjection
2.1. Reagents and Materials:

Alt-R® S.p. Cas9 Nuclease 3NLS

Synthesized crRNA and tracrRNA (or a single guide RNA)
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Long ssDNA donor template

Injection Buffer (e.g., 1 mM Tris-HCl, pH 7.5; 0.1 mM EDTA)[14]

Nuclease-free water and tubes

2.2. Preparation of Ribonucleoprotein (RNP) Complex:

Resuspend crRNA and tracrRNA to a stock concentration (e.g., 1 µg/µL) in Injection Buffer.

[14]

To form the guide RNA (gRNA) duplex, mix equal molar amounts of crRNA and tracrRNA.

For example, mix 5 µg of crRNA and 10 µg of tracrRNA.[14]

Anneal the mixture in a thermocycler by heating to 95°C for 5 minutes, then ramping down to

25°C at a rate of 5°C/minute.[14]

Prepare the final injection mix in a total volume of 100 µL. A typical final concentration is 20

ng/µL of gRNA and 20 ng/µL of Cas9 protein.[14] Other concentrations may also be effective.

[15]

Dilute the gRNA in Injection Buffer.

Add the Cas9 protein to the diluted gRNA.

Incubate at room temperature for 10-15 minutes to allow for RNP complex formation.[14]

2.3. Final Injection Mix Preparation:

Add the ssDNA donor template to the RNP solution. A suggested final concentration is 5-20

ng/µL.[14]

Adjust the final volume to 100 µL with Injection Buffer.

Centrifuge the final mix at high speed (e.g., 13,000 rpm) for 5-10 minutes at room

temperature to pellet any precipitates.[14] The supernatant is now ready for microinjection.

Protocol 3: Zygote Microinjection and Embryo Transfer
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This protocol requires specialized equipment and expertise and is often performed in dedicated

core facilities.

3.1. Zygote Preparation:

Produce one-cell mouse embryos by superovulating female mice and mating them with stud

males.[16]

Harvest zygotes from the oviducts of plugged females.

Treat the zygotes with hyaluronidase to remove surrounding cumulus cells.[16]

Wash the zygotes and maintain them in an appropriate culture medium.

3.2. Microinjection:

Load the prepared CRISPR injection mix into a microinjection needle.

Using an inverted microscope with micromanipulators, immobilize a zygote with a holding

pipette.

Inject the CRISPR mix into the cytoplasm or one of the pronuclei of the zygote.[1][16]

Cytoplasmic injection is often preferred as it is less damaging to the embryo.[16][17]

Repeat for all zygotes. An experienced injectionist can inject approximately 30 embryos in 20

minutes.[16]

3.3. Embryo Transfer:

Transfer the microinjected zygotes (typically 10-15 per oviduct) into the oviducts of

pseudopregnant recipient female mice.[16]

Allow the recipient mothers to carry the embryos to term (approximately 19.5 days).[16]

Protocol 4: Genotyping of Founder (F0) Mice
4.1. Sample Collection:
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After birth, obtain a small tissue sample (e.g., tail snip or ear punch) from each pup for DNA

extraction.

4.2. PCR Screening:

Design PCR primers that flank the targeted insertion site. One primer should be outside the

homology arm region, and the other can be within the inserted sequence. This strategy

ensures amplification only from correctly targeted alleles.

Perform PCR on the genomic DNA extracted from each pup.

Analyze the PCR products by agarose gel electrophoresis. Pups with the correct knock-in

will show a band of the expected size. Wild-type pups will not produce a product with this

primer combination.

4.3. Sequence Validation:

Purify the PCR products from the positive pups.

Send the purified products for Sanger sequencing to confirm the precise and correct

integration of the donor template and to check for any unintended mutations at the

integration junctions.

4.4. Mosaicism Awareness: Founder (F0) mice generated by CRISPR are often mosaic,

meaning they have a mixture of cells with different alleles (wild-type, indel, and knock-in).[1]

This mosaicism can complicate initial genotyping.[1] It is essential to breed the F0 founders

with wild-type mice to segregate the different alleles and confirm germline transmission of the

desired knock-in allele in the F1 generation.[18]

Conclusion
The CRISPR/Cas9 system has significantly streamlined the process of generating knock-in

mouse models, offering unprecedented speed and precision.[2][3] By carefully designing the

sgRNA and donor template, and by optimizing the delivery and screening protocols,

researchers can efficiently create valuable animal models for studying gene function, modeling

human diseases, and testing novel therapeutic strategies. The choice of donor template

remains a key variable, with long ssDNA donors emerging as a highly efficient option for a
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range of insert sizes.[9][10] As the technology continues to evolve, the generation of complex

and precise knock-in mouse models will become even more accessible to the broader scientific

community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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